2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol structural analysis
2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol structural analysis
An In-depth Technical Guide to the Structural Analysis of 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the structural analysis of the novel chiral amino alcohol, 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol. While this specific molecule is not extensively documented in public literature, its structural motifs—a substituted pyrrolidine ring and a neopentyl alcohol moiety—are well-characterized. This document, intended for researchers, scientists, and professionals in drug development, outlines the core analytical methodologies required for its unambiguous structural elucidation and characterization. By leveraging established principles of organic spectroscopy and referencing data from analogous compounds, we present a robust, self-validating protocol for confirming the molecular structure, stereochemistry, and purity of this compound. The pyrrolidine ring is a significant scaffold in medicinal chemistry, and understanding the precise architecture of its derivatives is paramount for advancing drug discovery programs.[1][2][3]
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring is a privileged heterocyclic motif frequently incorporated into the structures of biologically active compounds and approved pharmaceuticals.[4] Its prevalence stems from its ability to introduce conformational rigidity, serve as a key pharmacophore, and provide a chiral center that can be crucial for target-specific interactions. The title compound, 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol, combines this important heterocycle with a sterically hindered primary alcohol, presenting a unique chemical entity with potential applications in asymmetric synthesis and as a building block for novel therapeutic agents.
A precise and thorough structural analysis is the bedrock of any chemical research and development program. This guide provides the scientific rationale and detailed protocols for a multi-pronged analytical approach to unequivocally confirm the identity and purity of 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol.
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale/Comparison |
| Molecular Formula | C₈H₁₇NO | Based on the chemical structure. |
| Molecular Weight | 143.23 g/mol | Calculated from the molecular formula.[5] |
| Appearance | Colorless to light yellow liquid or low melting solid | Similar small amino alcohols are often liquids or semi-solids at room temperature.[6] |
| Boiling Point | ~200-230 °C | Expected to be in a similar range to other amino alcohols with comparable molecular weight. |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol, DMSO) | The presence of polar -OH and -NH groups will confer aqueous solubility. |
| pKa (basic) | ~10-11 | The secondary amine of the pyrrolidine ring is expected to be basic, similar to other pyrrolidine derivatives.[7] |
Core Analytical Workflow for Structural Elucidation
A multi-technique approach is essential for the unambiguous structural determination of a novel compound. The following workflow ensures that each aspect of the molecular structure is rigorously confirmed.
Mass Spectrometry: Determining the Molecular Mass
Expertise & Rationale: Mass spectrometry (MS) is the first-line technique to confirm the molecular weight of the synthesized compound. Electrospray ionization (ESI) is the preferred method for this polar molecule, as it is a soft ionization technique that will likely keep the molecular ion intact. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
Expected Fragmentation: The fragmentation pattern in the mass spectrum can provide valuable structural information. Key expected fragments for 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol would likely arise from:
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Loss of a hydroxyl group (-OH)
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Loss of the hydroxymethyl group (-CH₂OH)
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Cleavage of the bond between the pyrrolidine ring and the propanol side chain.
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Fragmentation of the pyrrolidine ring itself.[4]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS-ESI)
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Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to facilitate protonation.
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Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an electrospray ionization (ESI) source.
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Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.
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Data Acquisition: Acquire data over a mass range of m/z 50-500.
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Data Analysis:
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Identify the peak corresponding to the [M+H]⁺ ion. The exact mass should be within 5 ppm of the theoretical calculated mass for C₈H₁₈NO⁺.
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Analyze the fragmentation pattern to gain further structural insights.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is required to map out the complete carbon-hydrogen framework and establish connectivity.
¹H NMR Spectroscopy
Expected Signals:
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Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.
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Pyrrolidine NH Proton: A broad singlet, also concentration and solvent-dependent.
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Pyrrolidine Ring Protons: A series of complex multiplets in the upfield region (~1.5-3.5 ppm). The proton at C2, being adjacent to the nitrogen and the bulky side chain, will be a key diagnostic signal.
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Propanol Methylene Protons (-CH₂OH): Two diastereotopic protons that will likely appear as a pair of doublets (an AB quartet) due to the adjacent chiral center.
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Methyl Protons (-C(CH₃)₂): Two distinct singlets for the two methyl groups, which are diastereotopic due to the chiral pyrrolidine ring.
¹³C NMR Spectroscopy
Expected Signals: The ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule.[4]
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Quaternary Carbons: The carbon attached to the two methyl groups and the pyrrolidine ring, and the carbon at C2 of the pyrrolidine ring.
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Methylene Carbons: The -CH₂OH carbon and the three methylene carbons of the pyrrolidine ring.
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Methyl Carbons: The two methyl carbons.
2D NMR for Connectivity Confirmation
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COSY (Correlation Spectroscopy): This experiment will reveal proton-proton coupling networks, which is essential for tracing the connectivity within the pyrrolidine ring and confirming the relationship between the C2 proton and the adjacent methylene group.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon, allowing for the unambiguous assignment of all ¹H and ¹³C signals.
Experimental Protocol: NMR Analysis
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or D₂O) in a standard 5 mm NMR tube.
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Instrumentation: Use a high-field NMR spectrometer (400 MHz or higher).
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
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Acquire standard 2D COSY and HSQC spectra.
-
-
Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate ¹H signals, assign chemical shifts, and analyze coupling constants and 2D correlations to build the molecular structure.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Expertise & Rationale: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The presence of -OH and -NH groups will give rise to characteristic broad absorption bands.
Expected Absorptions:
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O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol.[4]
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N-H Stretch: A moderate band around 3300-3500 cm⁻¹, which may be partially obscured by the O-H stretch.
-
C-H Stretch: Sharp peaks in the 2850-3000 cm⁻¹ region, corresponding to the alkyl C-H bonds.[4]
-
C-N Stretch: An absorption in the fingerprint region (typically 1000-1200 cm⁻¹).
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: If the sample is a liquid, place a small drop directly onto the ATR crystal. If it is a solid, press a small amount firmly onto the crystal.
-
Instrumentation: Use a standard FT-IR spectrometer with an ATR accessory.
-
Data Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.
Conclusion
The structural elucidation of 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol requires a systematic and multi-faceted analytical approach. By combining the strengths of mass spectrometry for molecular weight determination, a suite of NMR techniques for detailed connectivity and stereochemical analysis, and IR spectroscopy for functional group identification, a complete and unambiguous structural assignment can be achieved. The protocols and expected outcomes detailed in this guide provide a robust framework for researchers to confidently characterize this and other novel pyrrolidine-containing molecules, thereby ensuring the scientific integrity of their downstream applications in drug discovery and development.
References
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PubChem. (n.d.). 2-[2-(2-Methylpyrrolidin-2-yl)phenyl]propan-2-ol. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). (2R)-2-Methyl-1-{[(2S)-pyrrolidin-2-yl]methyl}pyrrolidine. Retrieved from [Link]
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ResearchGate. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Retrieved from [Link]
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National Institutes of Health. (n.d.). 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one. Retrieved from [Link]
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NIST. (n.d.). 2-Propen-1-ol, 2-methyl-. Retrieved from [Link]
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ResearchGate. (2025). Synthesis and Reactions of 2-[1-Methyl-1-(pyrrolidin-2-yl)ethyl]-1H-pyrrole and Some Derivatives with Aldehydes. Retrieved from [Link]
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ResearchGate. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Retrieved from [Link]
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Mustansiriyah Journal of Science. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Retrieved from [Link]
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